8-iso-17-phenyl trinor Prostaglandin F2α
Description
8-iso-17-phenyl trinor Prostaglandin F2α (8-iso-17-phenyl trinor PGF2α) is a synthetic analog of Prostaglandin F2α (PGF2α), a lipid mediator involved in inflammation, vascular tone, and cellular proliferation. This compound is characterized by three structural modifications:
- C-8 isomerization: The hydroxyl group at carbon 8 is in the iso configuration, altering stereochemistry compared to natural PGF2α.
- 17-phenyl substitution: A phenyl group replaces the C-17–C-20 carbon chain, enhancing metabolic stability.
- Trinor chain: The carboxylic acid chain is truncated by three carbons (C-1 to C-3).
8-iso-17-phenyl trinor PGF2α is closely related to bimatoprost (17-phenyl trinor PGF2α ethyl amide), a clinically approved drug for glaucoma. However, unlike bimatoprost, which has an ethyl amide group at C-1, 8-iso-17-phenyl trinor PGF2α retains the carboxylic acid moiety.
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20+,21-,22+/m0/s1 |
InChI Key |
YFHHIZGZVLHBQZ-ASXHZHNKSA-N |
SMILES |
O[C@@H]1[C@@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1 |
Synonyms |
9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-(8β)-prosta-5Z,13E-dien-1-oic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of PGF2α
The table below summarizes key structural modifications, receptor interactions, and therapeutic applications of 8-iso-17-phenyl trinor PGF2α and related compounds:
Key Differences and Mechanisms
Receptor Binding and Selectivity
- Bimatoprost and 17-phenoxy trinor PGF2α exhibit enhanced FP receptor binding due to aromatic substitutions (phenyl/phenoxy), which stabilize interactions with hydrophobic receptor pockets .
- 8-iso-17-phenyl trinor PGF2α’s C-8 isomerization may alter receptor docking compared to bimatoprost, though this remains unstudied.
- 17-Trifluoromethylphenyl trinor PGF2α demonstrates NK1 receptor antagonism, linking it to anti-cancer effects rather than FP receptor activity .
Metabolic Stability
- The 17-phenyl and trinor chain modifications in bimatoprost and 8-iso-17-phenyl trinor PGF2α reduce enzymatic degradation, enhancing half-life .
- 13,14-dihydrogenation in 17-trifluoromethylphenyl trinor PGF2α further improves stability and reduces pro-inflammatory side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
